25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S
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Overview
Description
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity against a variety of bacterial pathogens. This compound is particularly notable for its modifications at the 25-O position, which enhance its activity and stability.
Preparation Methods
The synthesis of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves several steps. The starting material, rifamycin S, undergoes a series of chemical reactions to introduce the 4-methoxybenzylaminocarbonyl and morpholino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Researchers use this compound to investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound’s stability and activity make it a candidate for use in industrial applications where robust antibacterial agents are needed
Mechanism of Action
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition prevents the synthesis of essential proteins, leading to bacterial cell death. The compound binds to the RNA polymerase, blocking the elongation of the nascent RNA chain. This mechanism is similar to other rifamycin derivatives but is enhanced by the specific modifications present in this compound .
Comparison with Similar Compounds
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S can be compared with other rifamycin derivatives such as rifampicin and rifabutin. While all these compounds share a common mechanism of action, the specific modifications in this compound provide it with unique properties:
Rifampicin: Known for its use in treating tuberculosis, rifampicin has a different side chain structure, which affects its pharmacokinetics and spectrum of activity.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections, rifabutin has a different substitution pattern that influences its activity and resistance profile. The unique modifications in this compound enhance its stability and activity against resistant bacterial strains, making it a valuable addition to the rifamycin family
Properties
Molecular Formula |
C48H59N3O14 |
---|---|
Molecular Weight |
902.0 g/mol |
IUPAC Name |
[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/t24?,26?,27?,28?,32?,38?,39?,43?,48-/m0/s1 |
InChI Key |
OUBWRCCFIGIRAL-ZIAKDQINSA-N |
Isomeric SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Origin of Product |
United States |
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